molecular formula CaCO3<br>CCaO3 B1668219 Calcium carbonate CAS No. 471-34-1

Calcium carbonate

Cat. No.: B1668219
CAS No.: 471-34-1
M. Wt: 100.09 g/mol
InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Description

Calcium carbonate (CaCO₃) is a naturally occurring inorganic compound with a trigonal crystal structure, existing primarily in three polymorphic forms: calcite, aragonite, and vaterite . It is a white, odorless powder or colorless crystal, insoluble in water but reactive with acids. Industrially, it is sourced via mining (limestone, marble) or synthesized through precipitation methods, producing purer forms with tailored particle sizes (nano- to micro-scale) . Key properties include:

  • Melting point: 825°C (decomposes to CaO and CO₂)
  • Density: 2.7–2.93 g/cm³ (varies with crystal form)
  • Mohs hardness: 3.0 (calcite) to 4.0 (aragonite)
  • Solubility product (Ksp): 3.36 × 10⁻⁹ at 25°C .

This compound is widely utilized in construction (cement, aggregates), polymer composites (rubber reinforcement), environmental engineering (soil stabilization via microbial-induced precipitation), pharmaceuticals (antacids, calcium supplements), and biomaterials (bioinspired composites) .

Scientific Research Applications

Calcium carbonate (CaCO3) is a versatile inorganic compound with applications spanning diverse sectors, including agriculture, construction, food production, medicine, and environmental conservation . It occurs naturally as limestone, marble, and chalk . Its properties, such as biocompatibility, pH buffering, and ability to act as a calcium source, make it valuable in various applications .

CaCO3 in Agriculture

With the growing global population and increasing food demand, this compound plays a crucial role in agriculture by offering solutions to challenges faced by farmers .

Applications:

  • Soil Amendment: Functions as a buffering agent to maintain stable soil pH, which is vital for plant health . It prevents rapid pH fluctuations that can negatively impact plant growth .
  • Fertilizer Additive: Supplies essential calcium, strengthening plant cell walls and overall structure .
  • Dust Control: Helps create more comfortable environments in agricultural settings, especially in livestock farming .

Construction and Building Materials

This compound is extensively utilized in the construction industry due to its abundance and versatile properties .

Applications:

  • Building Material: Natural forms like marble are directly used as building materials .
  • Cement Production: It is a key ingredient in cement manufacturing .
  • Lime Production: Decomposes to produce lime, which is essential for creating glass, paper, and steel .
  • Mortar Mixing: Used in mortar to bind bricks, roofs, concrete blocks, and rubber together .
  • Acid Neutralization: Its antacid properties help neutralize acidic water and soil on construction sites, reducing environmental impact .

Food Production and Health Supplements

This compound is widely used in the food industry as a preservative, color retainer, and calcium supplement .

Applications: Dietary Supplement

  • Calcium Supplement: Serves as an inexpensive dietary calcium supplement .
  • Antacid: Used in antacids like Tums and Eno .
  • Phosphate Binder: Helps manage hyperphosphatemia, particularly in patients with chronic kidney failure .
  • Food Additive: It is an ingredient in toothpaste, dough, wine, baking powder, and dry-dessert mixes .

However, excessive consumption of this compound can lead to health issues like hypercalcemia and digestive problems . Over-supplementation can result in milk-alkali syndrome, causing toxicity and potentially fatal outcomes .

Biomedical Applications

This compound nanoparticles (CaCO3 NPs) have gained prominence in biomedicine because of their biocompatibility and biodegradability .

Applications:

  • Drug Delivery: Functions as a sustained-release carrier of active substances .
  • Gene Delivery: this compound microspheres can deliver genes into cells, inhibiting the proliferation of cancer cells .
  • Theranostics: Integrated with imaging contrast and therapeutic agents for diagnostic and therapeutic approaches .

However, further research is needed to explore the safety and metabolism of this compound carriers in the human body .

Environmental Applications

This compound is utilized in environmental applications such as carbon capture and water treatment .

Applications:

  • Carbon Capture: Acts as a sorbent for CO2 removal .
  • Water Treatment: Used for pH adjustment, impurity removal, and precipitation of contaminants, including heavy metals, to improve water quality .
  • CO2 Storage Safety: Research on calcifying organisms helps evaluate the safety of CO2 storage sites and minimize potential hazards .

Mechanism of Action

Calcium carbonate acts primarily by neutralizing hydrochloric acid in gastric secretions, which increases the pH and inhibits the action of pepsin. This neutralization reaction provides relief from heartburn and acid indigestion. Additionally, this compound increases bicarbonate ions and prostaglandins, which confer cytoprotective effects .

Comparison with Similar Compounds

Silica (SiO₂) in Rubber Reinforcement

Silica is a benchmark filler for reducing tire rolling resistance. However, calcium carbonate modified with stearic acid and soy protein nanoparticles achieves comparable mechanical performance at lower cost:

Property Silica-Reinforced Rubber CaCO₃ + Soy Protein Composite
Tensile Strength (MPa) 18–22 19–21
Elongation at Break (%) 400–500 450–550
Rolling Resistance High Similar or lower
Cost High Low (30–50% reduction)

Source:

The synergy between soy protein (increasing crosslink density) and coated CaCO₃ particles enhances modulus and stress relaxation behavior, making it viable for tire treads .

Magnesium Carbonate (MgCO₃) and Barium Carbonate (BaCO₃)

These carbonates differ in solubility, stability, and applications:

Property This compound (CaCO₃) Magnesium Carbonate (MgCO₃) Barium Carbonate (BaCO₃)
Solubility in Water 0.0014 g/100 mL 0.010 g/100 mL 0.002 g/100 mL
Thermal Stability Decomposes at 825°C Decomposes at 350°C Decomposes at 1360°C
Primary Applications Cement, rubber, antacids Pharmaceuticals, ceramics Rat poison, glassmaking
Toxicity Non-toxic Low toxicity Highly toxic

Source:

MgCO₃’s higher solubility makes it suitable for effervescent tablets, while BaCO₃’s toxicity limits its use to niche industrial roles.

Calcium Gluconate (C₁₂H₂₂CaO₁₄) in Pharmacology

Calcium gluconate is an alternative calcium supplement but differs in bioavailability and dosage:

Parameter This compound Calcium Gluconate
Elemental Calcium 40% 9%
Bioavailability 15–25% (acid-dependent) 25–30% (acid-independent)
Typical Dose (mg Ca) 500–1000 1000–2000
Cost $0.05–0.10 per gram $0.15–0.30 per gram

Source:

This compound is preferred for high elemental calcium content but requires sufficient stomach acid for absorption. Gluconate is better for patients with hypochlorhydria .

Polymorphs of this compound

Crystal morphology critically impacts mechanical and solubility properties:

Polymorph Crystal System Stability Solubility (g/L) Applications
Calcite Trigonal Most stable 0.0014 Construction, paper coating
Aragonite Orthorhombic Metastable 0.0016 Biomaterials, jewelry
Vaterite Hexagonal Least stable 0.0025 Drug delivery, biomimetic composites

Source:

Vaterite’s higher solubility enables controlled drug release, while calcite’s stability underpins its use in cementitious materials .

Key Research Findings

  • Rubber Composites : Coating CaCO₃ with stearic acid improves dispersion in polymers, increasing tensile strength by 20–30% compared to uncoated particles .
  • Soil Stabilization : Microbial-induced CaCO₃ precipitation (MICP) enhances soil strength by 50–200%, proportional to CaCO₃ content (5–20% by weight) .
  • Biomedical Applications: Vaterite nanoparticles loaded with antibiotics show 80% drug release within 24 hours, outperforming calcite .

Biological Activity

Calcium carbonate (CaCO₃) is a ubiquitous compound with significant biological activity and applications across various fields, including medicine, environmental science, and biotechnology. This article explores the biological activities of this compound, focusing on its role in biomineralization, microbial processes, and therapeutic applications.

Overview of this compound

This compound exists in three primary polymorphs: calcite, aragonite, and vaterite. Each form has distinct properties and biological implications. The compound is naturally found in rocks, shells of marine organisms, and as a major component of limestone.

Biological Roles of this compound

This compound plays several critical roles in biological systems:

  • Biomineralization : Many organisms utilize this compound to form hard structures such as shells and skeletons. This process involves the precipitation of this compound from dissolved ions in the environment.
  • Microbial Induced Calcification : Certain bacteria can induce the precipitation of this compound through metabolic processes, particularly via ureolysis, where urea is hydrolyzed to ammonia and carbon dioxide, leading to an increase in pH and subsequent precipitation of CaCO₃ .

Mechanisms of Microbial Induced this compound Precipitation (MICCP)

MICCP is a process where microorganisms facilitate the formation of this compound through various biochemical pathways:

  • Ureolytic Pathway : Urease-producing bacteria hydrolyze urea to produce ammonia and bicarbonate, which increases local pH and promotes this compound precipitation .
  • Photosynthetic Pathway : Photosynthetic organisms can also contribute to this compound precipitation by altering the local pH through carbon fixation .

Table 1: Conditions Affecting MICCP

FactorDescription
pH Higher pH levels promote CaCO₃ precipitation
Calcium Ion Concentration Increased concentration enhances precipitation
Carbonate Ion Concentration Essential for forming CaCO₃
Temperature Affects solubility and reaction rates
Microbial Activity Presence of specific bacteria enhances mineralization

Case Study 1: Ureolytic Bacteria in Soil

Research has shown that ureolytic bacteria such as Sporosarcina pasteurii can significantly enhance this compound precipitation in soil environments. This process not only contributes to soil stabilization but also aids in carbon sequestration efforts .

Case Study 2: Biomedical Applications

In biomedical engineering, this compound nanoparticles have been explored for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. Studies indicate that these nanoparticles can improve targeted delivery and release profiles for bone regeneration therapies .

Research Findings

  • Biomineralization Mechanisms : Recent studies highlight that bacterial cell walls serve as nucleation sites for CaCO₃ formation due to their negatively charged functional groups .
  • Environmental Impact : The role of this compound in carbon cycling has been emphasized, particularly its potential for CO₂ sequestration through biomimetic processes involving carbonic anhydrase enzymes .
  • Antifungal Properties : A novel study demonstrated that this compound/cobalt oxide nanocomposites exhibit antifungal activity against Candida albicans, suggesting potential applications in medical treatments .

Chemical Reactions Analysis

Thermal Decomposition

Calcium carbonate decomposes at high temperatures (>840°C) into calcium oxide (quicklime) and carbon dioxide:

CaCO3(s)CaO(s)+CO2(g)ΔH=+178textkJmol[1][5]\text{CaCO}_3(s)\rightarrow \text{CaO}(s)+\text{CO}_2(g)\quad \Delta H=+178\\text{kJ mol}\quad[1][5]

This reaction is critical in cement production and limestone calcination.

Table 1: Thermodynamic Data for Decomposition

ParameterValueSource
ΔG° (298 K)+130.4 kJ/mol
Activation Energy~178 kJ/mol

Inorganic Acids

CaCO₃ reacts with hydrochloric acid (HCl) in a rapid, exothermic reaction:

CaCO3(s)+2HCl(aq)CaCl2(aq)+CO2(g)+H2O(l)[5][6][11]\text{CaCO}_3(s)+2\text{HCl}(aq)\rightarrow \text{CaCl}_2(aq)+\text{CO}_2(g)+\text{H}_2\text{O}(l)\quad[5][6][11]

The rate law is rate = k[HCl]ⁿ , where n ≈ 1, as the reaction is first-order with respect to HCl concentration in heterogeneous systems .

Organic Acids

Formic acid (HCOOH) reacts with CaCO₃ to form calcium formate and carbonic acid under dry conditions :

CaCO3(s)+2HCOOH(g)Ca HCOO 2(s)+H2CO3(aq)\text{CaCO}_3(s)+2\text{HCOOH}(g)\rightarrow \text{Ca HCOO }_2(s)+\text{H}_2\text{CO}_3(aq)

FTIR studies confirm surface adsorption and subsequent crystallization of calcium formate .

Table 2: Reaction Rates with Acids

AcidInitial Rate (mol/L·s)ConditionsSource
HCl (1M)3.1 × 10⁻³25°C, dry
Acetic Acid (1M)2.5 × 10⁻⁴25°C, aqueous

Carbonation and Hydrolysis

In aqueous environments, CaCO₃ reacts with CO₂-saturated water to form soluble calcium bicarbonate:

CaCO3(s)+CO2(g)+H2O(l)Ca HCO3 2(aq)[1][9]\text{CaCO}_3(s)+\text{CO}_2(g)+\text{H}_2\text{O}(l)\rightarrow \text{Ca HCO}_3\text{ }_2(aq)\quad[1][9]

This reaction governs cave formation and ocean acidification. Recent studies show a 500-fold acceleration using catalysts like magnesium ions, enabling enhanced CO₂ sequestration .

Polymorphic Transformations

CaCO₃ exists in three anhydrous polymorphs:

  • Calcite (most stable, trigonal)

  • Aragonite (orthorhombic, metastable)

  • Vaterite (hexagonal, least stable)

Table 3: Polymorph Stability

PolymorphStability RangeDensity (g/cm³)Source
Calcite<85°C2.71
Aragonite>85°C2.83
VateriteTransient2.54

Phase transitions follow Ostwald’s step rule, with vaterite forming first before transforming to calcite .

Environmental and Industrial Implications

  • CO₂ Sequestration : Accelerated carbonation reactions show promise for carbon capture technologies .

  • Ocean Acidification : CaCO₃ dissolution neutralizes acidic seawater but threatens marine calcifiers11 .

  • Biomineralization : Organisms like mollusks utilize proteins to stabilize metastable aragonite or vaterite .

Research Advancements

  • Thermochemistry : UC Davis studies quantified energy changes during polymorph transformations, showing amorphous CaCO₃ as a precursor to crystalline forms .

  • Kinetic Modeling : Reaction rates with HCl are pH-dependent, with diffusion-controlled mechanisms dominating at low acid concentrations .

This compound’s reactivity underpins its role in geology, industry, and climate science. Ongoing research focuses on optimizing its reactions for sustainable technologies, from carbon capture to biomimetic materials.

Q & A

Basic Research Questions

Q. How can acid-base titration be used to quantify calcium carbonate content in biological or geological samples?

  • Methodological Answer : Dissolve the sample (e.g., eggshells, limestone) in excess 2M HCl, then back-titrate the unreacted HCl with standardized NaOH. Use the stoichiometric relationship (1 mol CaCO₃ reacts with 2 mol HCl) to calculate moles of CaCO₃. Percent error can be minimized by averaging results from ≥3 trials and ensuring precise endpoint detection (e.g., phenolphthalein indicator). For example, a 35.0 mL titration of 2M HCl corresponds to 0.035 mol HCl, yielding 0.0175 mol CaCO₃ (molar mass = 100.09 g/mol) .

Q. What experimental factors influence the reaction kinetics of this compound with hydrochloric acid?

  • Methodological Answer : Design experiments varying particle size (via grinding), acid concentration (0.5M–3M), and temperature (20°C–40°C). Measure CO₂ evolution rates using gas syringes or pressure sensors. Smaller particle sizes and higher acid concentrations accelerate reaction rates due to increased surface area and proton availability. Data contradictions may arise from impurities (e.g., MgCO₃ in limestone) or incomplete dissolution .

Q. How can XRD and SEM characterize this compound purity and crystal structure?

  • Methodological Answer : Prepare a finely ground sample for X-ray diffraction (XRD) to compare diffraction peaks with reference data (e.g., calcite: 2θ = 29.4°; aragonite: 2θ = 26.2°). Use scanning electron microscopy (SEM) to image crystal morphology (e.g., rhombohedral calcite vs. needle-like aragonite). Quantify purity via Rietveld refinement of XRD patterns .

Advanced Research Questions

Q. How can Taguchi robust design optimize this compound phosphate synthesis under variable temperatures?

  • Methodological Answer : Define control factors (e.g., Ca/P ratio, pH) and noise factors (e.g., temperature fluctuations: 60°C–90°C). Use an L27 orthogonal array to test factor combinations. Calculate signal-to-noise (S/N) ratios to identify parameter settings (e.g., Ca/P = 1.61, pH = 9.5) that minimize temperature sensitivity. Validate with thermogravimetric analysis (TGA) to confirm apatitic phase stability .

Q. What statistical approaches resolve contradictions in this compound polymorphism studies?

  • Methodological Answer : Conduct a meta-analysis of 25+ precipitation studies to identify key variables (e.g., pH, Mg²⁺ ions, organic additives). Apply decision-tree algorithms to classify conditions favoring vaterite (pH > 10, Mg²⁺ present) vs. calcite (pH < 9). Validate with lab experiments using SEM/EDS to confirm polymorph ratios .

Q. How does soybean urease concentration affect this compound precipitation efficiency in biocementation?

  • Methodological Answer : Use a 5-factor orthogonal design (urease concentration, Ca²⁺/urea ratio, pH, temperature, reaction time). Measure Ca²⁺ utilization rates via ICP-OES. Optimal conditions include 1:1 urease-to-binding liquid ratio and 1.5M CaCl₂. Low urease concentrations (<0.5 U/mL) yield hexagonal calcite, while higher concentrations (>2 U/mL) produce spherical vaterite due to asparagine templating .

Q. What experimental setup quantifies the suppression of coal-dust explosions using this compound?

  • Methodological Answer : In a 2-meter explosion chamber, suspend coal dust (200–600 g/m³) with CaCO₃ (100–300 g/m³). Measure overpressure at 5 points using piezoelectric sensors. At 300 g/m³ CaCO₃, peak pressure decreases by 40% due to endothermic decomposition (CaCO₃ → CaO + CO₂) absorbing combustion energy. Validate with high-speed imaging of flame propagation .

Preparation Methods

Precipitation Methods

Precipitation is the most widely employed method for synthesizing calcium carbonate micro- and nanoparticles due to its simplicity, cost-effectiveness, and scalability. This method involves the reaction of calcium ions (Ca²⁺) with carbonate ions (CO₃²⁻) under controlled conditions to yield CaCO₃ particles of varying sizes and morphologies.

Conventional Precipitation

In a typical procedure, equimolar solutions of sodium carbonate (Na₂CO₃) and calcium chloride (CaCl₂) are rapidly mixed, resulting in the formation of spherical calcite microparticles (4–6 µm). Extending the reaction time to 15–20 minutes increases particle size to 15–20 µm. Key parameters influencing particle characteristics include:

  • Agitation speed : Higher speeds (up to 30,000 rpm) reduce particle size by enhancing nucleation rates. For instance, Babou-Kammoe et al. synthesized nanoparticles (~54 nm) at 30,000 rpm.
  • Temperature : Elevated temperatures (25–100°C) promote particle growth, with larger crystals forming at 100°C.
  • Additives : Surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) modify morphology. Qi and Zhu reported dagger-shaped vaterite nanoparticles using SDS and spherical microspheres with CTAB.

Carbonation Process

The carbonation method involves bubbling carbon dioxide (CO₂) into a calcium hydroxide (Ca(OH)₂) suspension, forming CaCO₃ via the reaction:
$$ \text{Ca(OH)}2 + \text{CO}2 \rightarrow \text{CaCO}3 + \text{H}2\text{O} $$ .
Erdogan and Eken optimized this process using waste marble powder (WMP), calcining it at 950°C to produce CaO, which was then dissolved and carbonated to yield rhombohedral calcite particles (1.682 µm average size). Key findings include:

  • Calcination temperature : Mass loss plateaued at 950°C, indicating complete decomposition of CaCO₃ to CaO.
  • Dissolution time : pH stabilization at 12.5 after 5 minutes confirmed complete CaO dissolution.

Table 1: Comparison of Precipitation Methods

Parameter Conventional Precipitation Carbonation Process
Reactants Na₂CO₃ + CaCl₂ Ca(OH)₂ + CO₂
Particle Size 4–20 µm 1.682 µm
Morphology Spherical calcite Rhombohedral calcite
Key Additive CTAB/SDS None
Reference

Mechanical Synthesis Methods

Mechanical techniques, such as ball milling and membrane dispersion, enable precise control over particle size and crystallinity.

Ball Milling

Tsuzuki et al. synthesized calcite nanoparticles via a solid displacement reaction between Na₂CO₃ and CaCl₂ in a ball mill. Post-milling heat treatment at 350°C stabilized calcite within a NaCl matrix, yielding particles with narrow size distributions (77–142 nm). Planetary ball milling further enabled polymorph control, producing aragonite and vaterite phases.

Membrane Dispersion Microreactor

Wang et al. utilized a stainless steel membrane microreactor to synthesize hydrophobic CaCO₃ nanoparticles (~34 nm) by carbonating Ca(OH)₂ slurry with CO₂/N₂ gas. The membrane pore size and CO₂ mass transfer rate critically influenced particle size, with higher transfer rates reducing particle diameter.

Composite Synthesis: Fiber-Integrated this compound

A patented method integrates CaCO₃ with cellulose fibers for paper industry applications. The process involves:

  • Mixing refined fibers with Ca(OH)₂ and Ca(HCO₃)₂ solutions.
  • Adjusting stirring speed and time to optimize crystal growth on fiber surfaces.
  • Filtering and drying to obtain a composite containing 20.2% CaCO₃ by weight.

Table 2: Fiber-Composite Synthesis Parameters

Component Concentration Role
Ca(OH)₂ 1.6 g/L Calcium ion source
Ca(HCO₃)₂ 2.2 g/L Carbonate ion source
Fibers 80 g/L Substrate for growth
Mixing Speed Variable Controls morphology
Reference

This compound exhibits three primary polymorphs: calcite, aragonite, and vaterite. Phase selection depends on synthesis conditions:

  • Calcite : Forms at ambient conditions with rhombohedral morphology.
  • Vaterite : Metastable phase stabilized by additives (e.g., SDS) or microwave heating.
  • Aragonite : Requires high temperatures or magnesium ions for stabilization.

Table 3: Polymorph Stability and Synthesis Conditions

Polymorph Stability Synthesis Method Additive
Calcite Most stable Precipitation, carbonation None
Vaterite Metastable Microwave-assisted SDS
Aragonite High-temperature Ball milling Mg²⁺ ions

Industrial-Scale Production Challenges

While laboratory methods achieve precise control, scaling up introduces challenges:

  • Particle aggregation : Mitigated using surfactants or in-situ surface modification.
  • Energy consumption : Carbonation processes require optimized CO₂ utilization to reduce costs.
  • Waste utilization : Methods using WMP demonstrate feasibility for sustainable production.

Properties

IUPAC Name

calcium;carbonate
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InChI

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ca+2]
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Molecular Formula

CaCO3, CCaO3
Record name CALCIUM CARBONATE
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DSSTOX Substance ID

DTXSID3036238
Record name Calcium carbonate
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Molecular Weight

100.09 g/mol
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Physical Description

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals.
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001%
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Record name CALCIUM CARBONATE
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Density

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Impurities

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals.
Record name CALCIUM CARBONATE
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Color/Form

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite)

CAS No.

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3
Record name CALCIUM CARBONATE
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Melting Point

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes)
Record name CALCIUM CARBONATE
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Synthesis routes and methods I

Procedure details

Five moles of CaCl2 in 125 ml of deionized water was dissolved at room temperature. Three moles of Na2HPO4 were dissolved in 125 ml of deionized water and the two solutions were slowly mixed using a magnetic stirrer. Lanthanide chloride (1-5 wt % of the weighed amounts of the 3 molar parts of Na2HPO4 and 5 molar parts of CaCl2) was added into the solution. In FIG. 10, the shaded area indicates the preferred regime of pH control for close to ±0.1 volt. At higher pH there is a risk of the formation of Ca(OH)2 which with prolonged CO2 exposure will form CaCO3 via bicarbonate. The lanthanide-containing solution was hydrothermally treated in a steel pressure vessel for times ranging from a few hours to a few days at a temperature between room temperature and 200° C. At low temperatures the growth of particles was slow and more rounded than at high temperatures (see FIGS. 11a to 11c). The needles (several micrometers) grown for longer than 12 hours at 200° C. are coarser than those grown at 80° C. for the same time. Average needles sizes were found to be less than 1 micrometer below 80° C. for a 12 hour experiment. Long and fat needles shown in FIGS. 11a-11c are less preferable than the finer more spherical needles. The nHAp-containing mineral composition shown in FIG. 11b is ideal for filling tubules and resurfacing enamel.
Name
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0 (± 1) mol
Type
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Name
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125 mL
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Reaction Step One
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Na2HPO4
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Lanthanide chloride
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Synthesis routes and methods II

Procedure details

To prepare the aragonitic precipitated calcium carbonate of the invention, a milk of lime (Ca(OH)2) slurry or slake is prepared by adding water to calcium oxide (CaO) with agitation. Preferably, about ten parts water having a temperature of at least about 40° C. (Centigrade) is added to one part CaO to produce a slake having a solids content of about 11 percent, based on the weight of Ca(OH)2 in the solution. The slake is screened to remove grit, typically with a screen that will remove grit of about +60 mesh, and the slake temperature is adjusted to about 50° C. Dry aragonite, such as M60 Aragonite from the Mississippi Lime Company, located in St. Genevieve, Mo., is added, and the slake is agitated for about 15 minutes. Preferably, the amount of aragonite added is equivalent to about five percent of the total amount of precipitated calcium carbonate that will be produced from the slake. Carbon dioxide gas is then added with vigorous agitation. The gas stream rate should be sufficient to convert substantially all of the Ca(OH)2 to CaCO3 in about three hours, forming a precipitated calcium carbonate slurry of about 14 percent solids. Carbonation is complete when the pH falls to 7, at which time the carbon dioxide (CO2) stream is terminated. Typically, between about 9 ft3 and 10 ft3 of CO2 are required for each kilogram of precipitated calcium carbonate produced. The product can then be dewatered to a concentration of about 70 percent solids to produce a cake that can be treated with a typical dispersant, e.g., sodium polyacrylate, and dispersed on a flat-blade or similar dispersion unit.
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Synthesis routes and methods III

Procedure details

An aqueous slurry of calcium carbonate was prepared by charging a 300 mL reaction flask equipped with a stirrer with 10.0 g (100 mmol) of calcium carbonate (Escalon #2300 (average particle size, 1.7 μm), available from Sankyo Seifun KK) and 90.0 g of water. An aqueous solution of 15.8 g (100 mmol) of phenylphosphonic acid (Nissan Chemical Industries, Ltd.) dissolved in 89.5 g of water was gradually added dropwise at room temperature (about 25° C.) to this slurry with stirring, thereby effecting a reaction for one hour. The slurry was then filtered and the wet cake was thoroughly rinsed with water. The wet cake was subsequently dried at 200° C. for at least 12 hours, yielding a white powder of calcium phenylphosphonate. FIG. 4 shows a micrograph taken with a field-emission scanning electron microscope (SEM: JSM-7400F, manufactured by JEOL Ltd.) of the white powder of calcium phenylphosphonate thus obtained.
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90 g
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15.8 g
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89.5 g
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Synthesis routes and methods IV

Procedure details

In the embodiment of the process according to the invention used in FIG. 1, the solid residue 7 is introduced into a dissolving chamber 8, where water 9 is added to it in sufficient quantities to dissolve all the sodium sulphate and sodium carbonate in the residue 7. The resulting aqueous mixture 10 is conveyed to a crystallization chamber 11 which is also fed with an aqueous solution of calcium chloride 12, in sufficient quantity to decompose the sodium sulphate and carbonate and to form calcium sulphate and calcium carbonate, which precipitate, and sodium chloride, which goes into aqueous solution. The pressure and temperature conditions in the chamber 11 are adjusted to make the calcium chloride crystallize therein in the form of dihydrate or gypsum, preferably acicular in structure. An aqueous slurry 13 is collected from the crystallization chamber 11 and, after being made up with an additional quantity of water 14, is introduced into a subterranean rock salt deposit 15, from which an aqueous solution of sodium chloride 16 is withdrawn.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium carbonate
Reactant of Route 2
Calcium carbonate
Reactant of Route 3
Calcium carbonate
Reactant of Route 4
Calcium carbonate
Reactant of Route 5
Calcium carbonate
Reactant of Route 6
Calcium carbonate

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